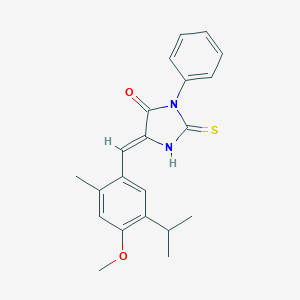![molecular formula C22H22N2O5S B300982 Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300982.png)
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor that selectively targets the Rho family of small GTPases. It has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases such as cardiovascular and neurological disorders.
Mechanism of Action
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 selectively targets the Rho family of small GTPases, which are key regulators of cell motility, proliferation, and survival. Specifically, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 inhibits the activation of RhoA, Rac1, and Cdc42, which are involved in the formation of actin stress fibers, lamellipodia, and filopodia, respectively. By inhibiting these processes, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 disrupts the cytoskeleton and inhibits cell migration, invasion, and proliferation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to have a variety of biochemical and physiological effects. For example, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to inhibit platelet aggregation, suggesting that it may have potential as an anti-thrombotic agent. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to improve cardiac function in animal models of heart failure, suggesting that it may have potential as a treatment for cardiovascular disease. Finally, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting that it may have potential as a treatment for these conditions as well.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is its selectivity for the Rho family of small GTPases, which allows for specific targeting of these molecules without affecting other cellular processes. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is relatively easy to synthesize and has been extensively studied, making it a useful tool for researchers. However, one limitation of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864. One area of interest is the development of more potent analogs of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 that may be more effective in cancer therapy and other applications. In addition, further studies are needed to determine the optimal dosing and administration of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 in different disease contexts. Finally, additional studies are needed to fully elucidate the mechanisms of action of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 and to identify potential off-target effects.
Synthesis Methods
The synthesis of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 involves a multi-step process that begins with the reaction of ethyl 4-aminobenzoate with 2-chloroethanol to form ethyl 4-(2-hydroxyethyl)aminobenzoate. This compound is then reacted with thiosemicarbazide to yield ethyl 4-{[5-(2-hydroxyethyl)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. Finally, the desired product, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864, is obtained by reacting this compound with 3-ethoxy-2-hydroxybenzaldehyde.
Scientific Research Applications
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases such as cardiovascular and neurological disorders. In cancer therapy, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to inhibit the migration and invasion of cancer cells, as well as to induce cell death in a variety of cancer cell lines. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as an adjunct therapy.
properties
Product Name |
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molecular Formula |
C22H22N2O5S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 4-[[(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O5S/c1-4-28-17-8-6-7-15(19(17)25)13-18-20(26)24(3)22(30-18)23-16-11-9-14(10-12-16)21(27)29-5-2/h6-13,25H,4-5H2,1-3H3/b18-13-,23-22? |
InChI Key |
NGDPULIVWLWHQJ-ZMDRFMMPSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300899.png)
![3-(4-Bromophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300900.png)
![2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B300901.png)

![4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B300903.png)



![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)

![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)
